![molecular formula C10H11NO B3270054 1-(1H-indol-2-yl)ethan-1-ol CAS No. 52098-27-8](/img/structure/B3270054.png)
1-(1H-indol-2-yl)ethan-1-ol
Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes .
Pharmacokinetics
It’s known that the compound is a secondary product of alcoholic fermentation , suggesting that it might be metabolized in the liver.
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1H-indol-2-yl)ethan-1-ol. For instance, the compound’s storage temperature is recommended to be 4 degrees Celsius , suggesting that temperature could affect its stability.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-indol-2-yl)ethan-1-ol in lab experiments is its natural occurrence in many organisms. This makes it easier to obtain and study. However, one limitation is its instability, which may make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of 1-(1H-indol-2-yl)ethan-1-ol. One direction is the study of its potential as a sleep aid and its effects on sleep quality. Another direction is the study of its potential as an antidepressant and its effects on mood and behavior. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications.
In conclusion, this compound is a natural compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising compound for further study.
Scientific Research Applications
1-(1H-indol-2-yl)ethan-1-ol has been studied for its various biological activities. It has been shown to have antimicrobial, antifungal, and antioxidant properties. It has also been studied for its potential as a sleep aid and for its effects on mood and behavior.
properties
IUPAC Name |
1-(1H-indol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNGOXYPCMWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52098-27-8 | |
Record name | 1-(1H-indol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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